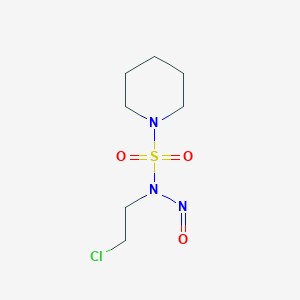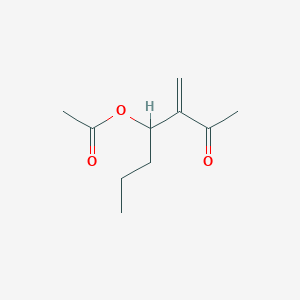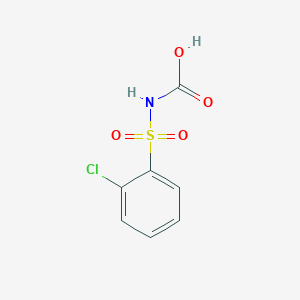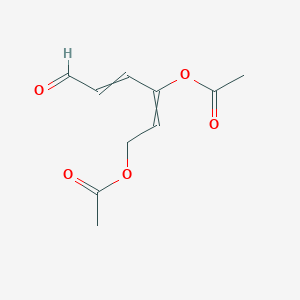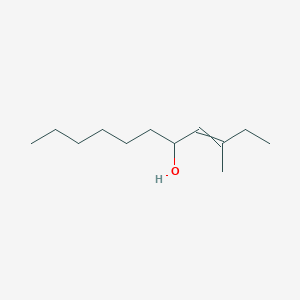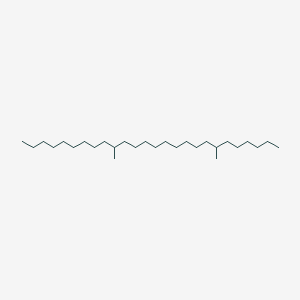
7,17-Dimethylhexacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,17-Dimethylhexacosane is a hydrocarbon compound with the molecular formula C28H58. It is a type of alkane, specifically a dimethyl-substituted hexacosane. This compound is characterized by its long carbon chain and the presence of two methyl groups at the 7th and 17th positions. It is a member of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,17-Dimethylhexacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of high-pressure reactors and specialized catalysts is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 7,17-Dimethylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: In substitution reactions, one atom or group of atoms in the molecule is replaced by another. Halogenation, where hydrogen atoms are replaced by halogens, is a typical example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated hydrocarbons.
Applications De Recherche Scientifique
7,17-Dimethylhexacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7,17-Dimethylhexacosane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence the function of membrane-bound proteins and receptors, leading to changes in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Hexacosane: A straight-chain alkane with the molecular formula C26H54.
3,7-Dimethylhexacosane: Another dimethyl-substituted hexacosane with methyl groups at different positions.
Comparison: 7,17-Dimethylhexacosane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the presence of methyl groups at the 7th and 17th positions can affect its melting point, boiling point, and solubility compared to other similar compounds.
Propriétés
Numéro CAS |
144020-92-8 |
|---|---|
Formule moléculaire |
C28H58 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
7,17-dimethylhexacosane |
InChI |
InChI=1S/C28H58/c1-5-7-9-11-13-16-20-25-28(4)26-22-18-15-12-14-17-21-24-27(3)23-19-10-8-6-2/h27-28H,5-26H2,1-4H3 |
Clé InChI |
WSDMQVPIBYEHQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


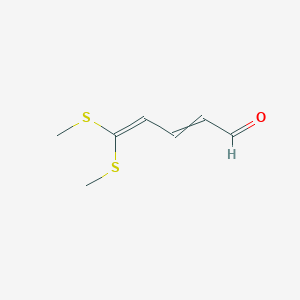
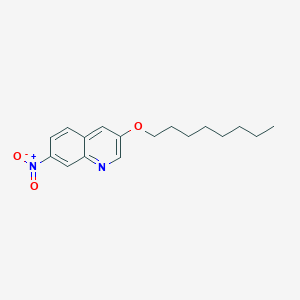
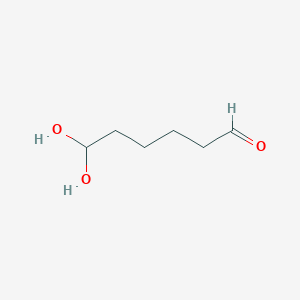
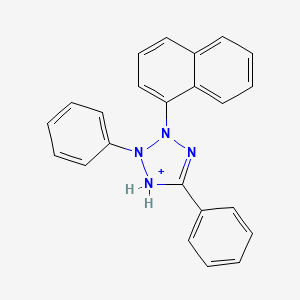
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
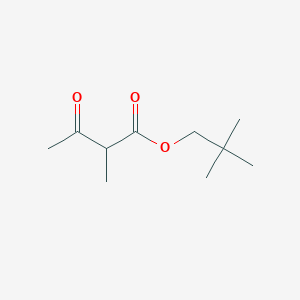
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
